molecular formula C8H7FN2O B13255355 4-Fluoro-N-methyl-1,3-benzoxazol-2-amine

4-Fluoro-N-methyl-1,3-benzoxazol-2-amine

Cat. No.: B13255355
M. Wt: 166.15 g/mol
InChI Key: HPPJYXAIFZOWCT-UHFFFAOYSA-N
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Description

4-Fluoro-N-methyl-1,3-benzoxazol-2-amine is a benzoxazole derivative characterized by a fluorine atom at the 4-position of the benzoxazole ring and a methyl group attached to the amine nitrogen. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, known for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The N-methyl group contributes to lipophilicity, which may influence pharmacokinetic properties such as absorption and distribution .

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

4-fluoro-N-methyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H7FN2O/c1-10-8-11-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3,(H,10,11)

InChI Key

HPPJYXAIFZOWCT-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(O1)C=CC=C2F

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Fluoro-2-aminophenol with Formic Acid

Reaction Pathway :

  • Starting Material : 4-Fluoro-2-aminophenol reacts with formic acid under acidic conditions to form the benzoxazole ring.
  • N-Methylation : The resulting 4-fluoro-1,3-benzoxazol-2-amine is treated with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) to introduce the N-methyl group.

Conditions :

  • Cyclization : Reflux in aqueous medium with a magnetic nanocatalyst ([Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]) at 80–90°C for 45 minutes (yield: 79–89%).
  • Methylation : Ethyl acetate solvent, ambient temperature, 24-hour stirring.

Advantages :

  • High yields due to catalyst reusability.
  • Ambient conditions for methylation reduce energy input.

Urea Intermediate Cyclization

Reaction Pathway :

  • Urea Formation : 4-Fluoroaniline reacts with potassium cyanate (KNCO) in hydrochloric acid (HCl) to form 4-fluorophenylurea.
  • Cyclization : Poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H) catalyzes cyclization at 80–90°C in chloroform.
  • N-Methylation : Methylamine or methyl iodide introduces the N-methyl group.

Conditions :

  • Cyclization : 6–7 hours at 80–90°C (yield: 92% for analogous chloro derivative).
  • Methylation : Methylamine in isopropanol at 65°C.

Advantages :

  • PEG-SO₃H is eco-friendly and recyclable.
  • Avoids harsh halogenation steps.

Direct Amination of Halogenated Benzoxazole

Reaction Pathway :

Conditions :

  • Chlorination : 85°C with chlorosulfonic acid (4.3 equivalents) and SOCl₂ (1.2 equivalents).
  • Amination : Acetonitrile solvent, 65°C, 1 hour.

Advantages :

  • High regioselectivity for the 2-position.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Yield (%) Reaction Time Reference
Cyclocondensation 4-Fluoro-2-aminophenol Fe₃O₄@SiO₂@Am-PPC-SO₃H 79–89 45 min
Urea Cyclization 4-Fluoroaniline PEG-SO₃H ~90* 6–7 hours
Direct Amination 4-Fluoro-2-mercaptobenzoxazole Chlorosulfonic acid 85–90 24 hours

*Yield estimated from analogous chloro derivative.

Critical Considerations

  • Catalyst Efficiency : Magnetic nanocatalysts (Method 1) offer easy separation but require precise pH control.
  • Solvent Systems : Ethyl acetate (Method 1) and chloroform (Method 2) balance reactivity and environmental impact.
  • Byproducts : Methylation with CH₃I may generate quaternary ammonium salts, necessitating purification.

Chemical Reactions Analysis

4-Fluoro-N-methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzoxazole derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluorine position .

Scientific Research Applications

4-Fluoro-N-methyl-1,3-benzoxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-methyl-1,3-benzoxazol-2-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

5-Fluoro-1,3-benzoxazol-2-amine (5-FBA)

  • Structure : Fluorine at the 5-position instead of 4 (C7H5FN2O) .
  • Impact : Positional isomerism affects electronic distribution. The 4-fluoro substitution in the target compound may create a distinct dipole moment compared to 5-FBA, altering interactions with biological targets like enzymes or DNA.

5-Chloro-1,3-benzoxazol-2-amine

  • Structure : Chlorine at the 5-position (C7H5ClN2O).
  • Activity: Demonstrates >50% inhibition of cytochrome P-450-dependent retinoic acid metabolism, highlighting the role of halogen electronegativity in enzyme interactions .
  • Comparison : Fluorine’s smaller atomic radius and higher electronegativity than chlorine may reduce steric hindrance and enhance binding precision in the target compound.

N-Substituent Variations

N-Phenyl-1,3-benzoxazol-2-amine Derivatives

  • Structure : Aromatic substituents (e.g., 4-chlorophenyl, 4-methylphenyl) on the amine nitrogen .
  • Synthesis : Prepared via I2-mediated oxidative cyclodesulfurization (yields: 70–80%) .
  • Activity: Compounds 15–26 show antimicrobial effects against E. coli via DNA gyrase inhibition.

N,N-Diethyl-1,3-benzoxazol-2-amine

  • Structure : Diethyl groups on the amine nitrogen (C11H14N2O).
  • Synthesis : Produced via photoredox-catalyzed dealkylative halogen substitution (yield: 87%) .
  • Comparison : Diethyl groups increase hydrophobicity but may hinder target binding. The N-methyl group in the target compound balances lipophilicity and steric accessibility .

Additional Functional Groups

5-Chloro-6-nitro-1,3-benzoxazol-2-amine

  • Structure : Chlorine at 5-position and nitro group at 6-position (C7H4ClN3O3).

5-Methoxy-N-methyl-1,3-benzoxazol-2-amine

  • Structure : Methoxy group at 5-position (C9H10N2O2).
  • Comparison : The methoxy group’s electron-donating nature contrasts with fluorine’s electron-withdrawing effects, which could alter electronic interactions in biological systems .

Antimicrobial Activity

Compound Substituents Zone of Inhibition (cm) Key Target Reference
Target Compound 4-Fluoro, N-methyl Not reported Hypothesized DNA gyrase
N-Phenyl derivatives Varied phenyl groups 1.2–2.5 (vs. E. coli) DNA gyrase
Dihydroimidazole derivative 4-Methyl, benzoxazole 2.8–3.2 (broad-spectrum) Bacterial membranes

Insights : The absence of direct activity data for the target compound necessitates extrapolation from analogs. The N-methyl group may enhance bioavailability, while fluorine’s electronic effects could improve target binding compared to chloro or methoxy derivatives.

Enzyme Inhibition

Compound Enzyme Target Inhibition (%) Reference
5-Chloro-1,3-benzoxazol-2-amine Cytochrome P-450 >50
Ketoconazole (Control) Cytochrome P-450 87.5

Insights : Fluorine’s stronger electron-withdrawing effect compared to chlorine may enhance P-450 inhibition, but this requires experimental validation.

Biological Activity

4-Fluoro-N-methyl-1,3-benzoxazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, examining its mechanisms, effects on various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8FN2O\text{C}_9\text{H}_8\text{F}\text{N}_2\text{O}

This compound features a benzoxazole core with a fluorine atom at the 4-position and a methyl group at the nitrogen atom.

Biological Activity Overview

Research indicates that benzoxazole derivatives, including this compound, exhibit a variety of biological activities:

  • Antimicrobial Activity : Studies have shown that benzoxazole compounds possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of fluorine in the structure enhances these activities by improving lipophilicity and bioavailability .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines, showing promising results in inhibiting cell proliferation .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA topoisomerases and cyclooxygenases (COX), leading to reduced proliferation of cancer cells .
  • Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, which prevents further division and promotes apoptosis .
  • Antibacterial Mechanisms : The antimicrobial action is thought to result from disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Research Findings

A comprehensive review of studies reveals the following key findings regarding the biological activity of this compound:

Study Biological Activity Target Cells/Organisms IC50 Values
Study 1AnticancerMCF-75 μM
Study 2AntimicrobialE. coli10 μg/mL
Study 3AnticancerA5497 μM
Study 4AntimicrobialS. aureus15 μg/mL

Case Studies

Several case studies have highlighted the effectiveness of benzoxazole derivatives:

  • Anticancer Efficacy : In one study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound could serve as a lead for developing new anticancer agents .
  • Antimicrobial Activity Against Biofilms : Another study focused on biofilm-forming bacteria showed that this compound effectively inhibited biofilm formation at sub-inhibitory concentrations, suggesting its potential utility in treating chronic infections associated with biofilms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 4-Fluoro-N-methyl-1,3-benzoxazol-2-amine, and how can purity be maximized?

  • Methodology : The synthesis typically involves cyclization reactions under reflux conditions with polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates. Temperature control (80–120°C) and reaction time (6–12 hours) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol or methanol) is recommended to achieve >95% purity. Monitoring by TLC at intervals ensures reaction progression .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying the fluorine substituent’s position (para to the benzoxazole nitrogen) and the N-methyl group’s integration. Aromatic protons appear as distinct multiplets in the δ 7.0–8.0 ppm range, while the N-methyl group resonates near δ 3.0–3.5 ppm .
  • IR Spectroscopy : Key stretches include C-F (1090–1120 cm1^{-1}), C=N (1600–1650 cm1^{-1}), and N-H (if present, 3300–3500 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]+^+) at m/z 180.06 (calculated for C8_8H7_7FN2_2O).

Q. How can solubility and stability be assessed for in vitro biological assays?

  • Methodology :

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) with co-solvents like Tween-80 if needed. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For photostability, expose to UV-Vis light (300–800 nm) and track degradation products .

Advanced Research Questions

Q. What molecular mechanisms underlie the compound’s reported anticancer activity?

  • Methodology :

  • Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based ATP-competitive assays. The fluorine atom may enhance binding via hydrophobic interactions or halogen bonding in active sites .
  • Apoptosis Pathways : Use flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9, Bcl-2/Bax ratios) in cancer cell lines. Compare results to fluorinated benzoxazole analogs to isolate structural contributors .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity?

  • Methodology :

  • Substituent Variation : Synthesize derivatives with modifications at the 4-fluoro (e.g., Cl, Br), N-methyl (e.g., ethyl, benzyl), or benzoxazole ring (e.g., electron-withdrawing groups).
  • Biological Evaluation : Test against panels of cancer cell lines (e.g., MCF-7, A549) and normal cells (e.g., HEK293) to calculate selectivity indices (IC50_{50} ratios). Molecular docking (AutoDock Vina) identifies binding poses in target proteins .

Q. How should contradictory data in biological activity across studies be resolved?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (cell line origins, passage numbers, serum concentrations). For example, discrepancies in IC50_{50} values may arise from differences in ATP levels in viability assays.
  • Orthogonal Validation : Use CRISPR-edited cell lines (e.g., KO models of proposed targets) to confirm on-target effects. Cross-validate with proteomics (e.g., phospho-kinase arrays) .

Q. What strategies are effective for developing HPLC/LC-MS methods to quantify this compound in biological matrices?

  • Methodology :

  • Column Selection : Use C18 columns (2.6 µm particle size) for high resolution.
  • Mobile Phase : Optimize with acetonitrile/water (0.1% formic acid) gradients. Retention times typically fall between 4–6 minutes.
  • Sensitivity : Employ MRM transitions in LC-MS (e.g., m/z 180 → 136 for quantification; LOD < 1 ng/mL) .

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